Erdrp-0519

描述

ERDRP-0519 is an antiviral drug specifically developed to target the measles morbillivirus .

Synthesis Analysis

ERDRP-0519 is a pan-morbillivirus small molecule inhibitor for the treatment of measles. It targets the morbillivirus RNA-dependent RNA-polymerase (RdRP) complex and has shown unparalleled oral efficacy against lethal infection of ferrets with CDV, an established surrogate model for human measles .Molecular Structure Analysis

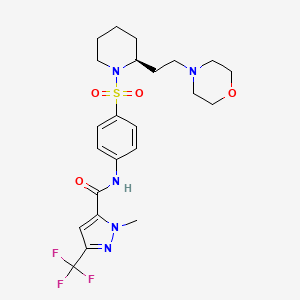

The chemical formula of ERDRP-0519 is C23H30F3N5O4S. Its exact mass is 529.20 and its molecular weight is 529.570 .Chemical Reactions Analysis

ERDRP-0519 inhibits all phosphodiester bond formation in both de novo initiation of RNA synthesis at the promoter and RNA elongation by a committed polymerase complex .Physical And Chemical Properties Analysis

ERDRP-0519 is a solid, white to off-white compound. It is soluble in DMSO at a concentration of 100 mg/mL .科学研究应用

Treatment of Measles

Erdrp-0519 is a pan-morbillivirus small molecule inhibitor used for the treatment of measles . It targets the morbillivirus RNA-dependent RNA-polymerase (RdRP) complex .

Inhibition of RNA Synthesis Activity

Erdrp-0519 suppresses all RNA synthesis activity . It inhibits all phosphodiester bond formation in both de novo initiation of RNA synthesis at the promoter and RNA elongation by a committed polymerase complex .

Treatment of Canine Distemper Virus (CDV)

Erdrp-0519 has shown unparalleled oral efficacy against lethal infection of ferrets with CDV, an established surrogate model for human measles .

Targeting Viral Enzyme RNA Polymerase

Erdrp-0519 acts as an inhibitor of the viral enzyme RNA polymerase, which is essential for viral replication .

Post-Infection Treatment

Erdrp-0519 can be administered up to three days after infection . This post-infection treatment has shown to reduce viremia and prolong survival .

Resistance Profiling

Resistance profiling has identified the L subunit of the RdRP, which harbors all enzymatic activity of the polymerase complex, as the molecular target of inhibition . This informs the selection of Erdrp-0519 as a clinical candidate for measles therapy .

作用机制

Target of Action

ERDRP-0519 is a pan-morbillivirus small molecule inhibitor developed for the treatment of measles . The primary target of ERDRP-0519 is the morbillivirus RNA-dependent RNA-polymerase (RdRP) complex . This complex plays a crucial role in the replication of the virus, making it an attractive target for antiviral therapeutics .

Mode of Action

ERDRP-0519 interacts with the RdRP complex, specifically the L subunit, which harbors all enzymatic activity of the polymerase complex . Unlike other mononegavirus small molecule inhibitors, ERDRP-0519 inhibits all phosphodiester bond formation in both de novo initiation of RNA synthesis at the promoter and RNA elongation by a committed polymerase complex . This is achieved through simultaneous engagement of the L protein polyribonucleotidyl transferase (PRNTase)-like domain and the flexible intrusion loop by the compound, pharmacologically locking the polymerase in pre-initiation conformation .

Biochemical Pathways

The inhibition of the RdRP complex by ERDRP-0519 disrupts the viral replication process. By blocking all phosphodiester bond formation activity, ERDRP-0519 effectively silences all synthesis of viral RNA . This unique mechanism of action disrupts the normal biochemical pathways of the virus, preventing it from replicating and spreading.

Pharmacokinetics

ERDRP-0519 has shown good oral bioavailability in animal studies . It has been demonstrated to have unparalleled oral efficacy against lethal infection of ferrets with CDV, an established surrogate model for human measles . .

Result of Action

The result of ERDRP-0519’s action is the suppression of all RNA synthesis activity of the virus . This leads to a reduction in viral replication and spread, effectively preventing the onset of measles disease in the tested animal models .

Action Environment

The action of ERDRP-0519 is influenced by the environment within the host organism. The compound has been shown to be effective when administered orally, suggesting that it is stable and active in the gastrointestinal tract . Furthermore, it has been effective in preventing measles disease in animal models, indicating its efficacy in a biological environment . .

安全和危害

未来方向

属性

IUPAC Name |

2-methyl-N-[4-[(2S)-2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30F3N5O4S/c1-29-20(16-21(28-29)23(24,25)26)22(32)27-17-5-7-19(8-6-17)36(33,34)31-10-3-2-4-18(31)9-11-30-12-14-35-15-13-30/h5-8,16,18H,2-4,9-15H2,1H3,(H,27,32)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZHTUQIMBYDSX-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3CCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC[C@H]3CCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30F3N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101028018 | |

| Record name | ERDRP-0519 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erdrp-0519 | |

CAS RN |

1374006-96-8 | |

| Record name | 1-Methyl-N-[4-[[(2S)-2-[2-(4-morpholinyl)ethyl]-1-piperidinyl]sulfonyl]phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374006-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ERDRP-0519 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERDRP-0519 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5S4Z5Q9VU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does ERDRP-0519 interact with its target and what are the downstream effects?

A: ERDRP-0519 directly targets the L protein, the RNA-dependent RNA polymerase (RdRp), of morbilliviruses like measles virus (MeV) [, ]. Unlike other inhibitors, it doesn't just block a single step, it inhibits all phosphodiester bond formation by the polymerase []. This includes both the initial steps of RNA synthesis at the promoter and the later elongation of the RNA chain.

Q2: What makes ERDRP-0519's mechanism of action unique compared to other antiviral compounds?

A: Most antiviral compounds targeting viral polymerases act by interfering with a specific step in the RNA synthesis process, such as nucleotide binding or chain elongation. ERDRP-0519 stands out because it inhibits all phosphodiester bond formation activities of the MeV polymerase []. This comprehensive inhibition is achieved through its unique binding mode, engaging both the PRNTase-like domain and the flexible intrusion loop of the L protein. This mechanism has not been observed with other known mononegavirus polymerase inhibitors, making ERDRP-0519 a unique and promising candidate for antiviral therapy [].

Q3: Has ERDRP-0519 been tested in animal models of measles? What were the results?

A: While the provided abstracts do not mention specific animal model data for ERDRP-0519 against MeV, one abstract notes its "unparalleled oral efficacy" against a lethal canine distemper virus (CDV) infection in ferrets []. CDV is a closely related morbillivirus and this ferret model is considered a strong surrogate for human measles. This suggests promising potential for ERDRP-0519's efficacy against MeV in relevant animal models, though further research is needed for confirmation.

Q4: What is the significance of studying ERDRP-0519's mechanism and structure for broader antiviral development?

A: Beyond its potential as a measles treatment, ERDRP-0519 provides valuable insights for broader antiviral development. The compound targets a region of the L protein that is structurally conserved across all mononegaviruses []. This means that with further research and potential modifications, the knowledge gained from studying ERDRP-0519 could be applied to develop new drugs targeting a wider range of viruses in this order. This is significant because the mononegavirus order includes other important human pathogens for which effective treatments are still lacking.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 9-((2-fluoro-4-methoxyphenyl)amino)thiazolo[5,4-f]quinazoline-2-carbimidate](/img/structure/B607279.png)

![Methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B607280.png)

![6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-quinolin-4-one](/img/structure/B607292.png)

![1-[5-(Furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one](/img/structure/B607303.png)